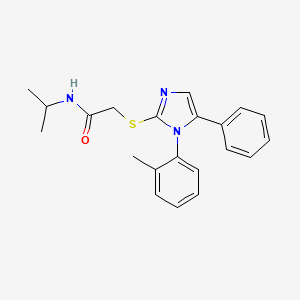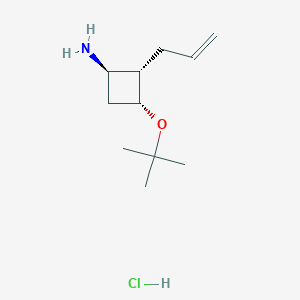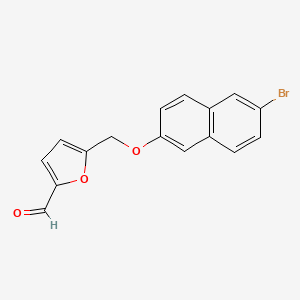![molecular formula C21H28BrN5O B2492357 1-[(2-bromofenil)acetil]-4-[(4-ciclohexil-4H-1,2,4-triazol-3-il)metil]piperazina CAS No. 1396678-57-1](/img/structure/B2492357.png)
1-[(2-bromofenil)acetil]-4-[(4-ciclohexil-4H-1,2,4-triazol-3-il)metil]piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a useful research compound. Its molecular formula is C21H28BrN5O and its molecular weight is 446.393. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antifúngica
Las características estructurales del compuesto lo convierten en un posible agente antifúngico. Los investigadores han investigado su eficacia contra patógenos fúngicos, particularmente aquellos que causan infecciones superficiales y sistémicas. Al interrumpir las membranas celulares fúngicas o interferir con las vías metabólicas esenciales, este compuesto podría ofrecer un enfoque novedoso para combatir las enfermedades fúngicas .
Potencial Anticancerígeno
Los derivados de 1,2,4-triazol han llamado la atención en la investigación del cáncer. La estructura única de este compuesto puede inhibir el crecimiento de las células cancerosas al dirigirse a enzimas o receptores específicos involucrados en la proliferación celular. Se necesitan más estudios para evaluar su citotoxicidad, selectividad y potencial como candidato a fármaco anticancerígeno .
Propiedades Antivirales
Dado el impacto global de las infecciones virales, los compuestos con actividad antiviral son cruciales. Los investigadores han explorado el potencial antiviral de los derivados de 1,2,4-triazol, incluido este compuesto. Puede interferir con los mecanismos de replicación o entrada viral, convirtiéndolo en un candidato para una mayor investigación contra virus específicos .
Efectos Antiinflamatorios
La inflamación juega un papel en diversas enfermedades, desde trastornos autoinmunitarios hasta afecciones cardiovasculares. Algunos derivados de 1,2,4-triazol exhiben propiedades antiinflamatorias al modular citoquinas, enzimas o vías de señalización. Investigar los efectos antiinflamatorios de este compuesto podría conducir a nuevas estrategias terapéuticas .
Actividad Antibacteriana
Si bien el potencial antibacteriano del compuesto no se ha estudiado ampliamente, sus características estructurales sugieren que podría interrumpir las paredes celulares bacterianas o los procesos esenciales. Los investigadores pueden explorar su actividad contra bacterias grampositivas y gramnegativas .
Aplicaciones Neuroprotectoras
El sistema nervioso central es vulnerable a diversas lesiones, incluido el estrés oxidativo y las enfermedades neurodegenerativas. Algunos derivados de 1,2,4-triazol exhiben efectos neuroprotectores al reducir el daño oxidativo o modular los sistemas de neurotransmisores. Investigar el impacto de este compuesto en la salud neuronal podría arrojar información valiosa .
Trastornos Metabólicos
Los compuestos con andamios de 1,2,4-triazol han mostrado promesa en el manejo de trastornos metabólicos como la diabetes y la obesidad. El potencial de este compuesto como agente antidiabético o un modulador del metabolismo lipídico merece una mayor exploración .
Aplicaciones Cardiovasculares
Dada la prevalencia de las enfermedades cardiovasculares, los compuestos que afectan los vasos sanguíneos, las plaquetas o la función cardíaca son cruciales. Si bien la investigación es limitada, los efectos de este compuesto sobre el tono vascular, la agregación plaquetaria o la contractilidad cardíaca podrían ser relevantes .
Propiedades
IUPAC Name |
2-(2-bromophenyl)-1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN5O/c22-19-9-5-4-6-17(19)14-21(28)26-12-10-25(11-13-26)15-20-24-23-16-27(20)18-7-2-1-3-8-18/h4-6,9,16,18H,1-3,7-8,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERNRYXXNUHUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B2492275.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B2492285.png)

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![N-[2-(3-oxopiperazin-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2492294.png)
![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)
![(3R)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B2492297.png)
